molecular formula C17H22N2O4 B13992559 tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate

tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate

Cat. No.: B13992559
M. Wt: 318.4 g/mol
InChI Key: LVOGJJJPODNUMH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H22N2O4 It is a derivative of piperidine and is characterized by the presence of a nitrobenzylidene group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with nitrobenzaldehyde under specific conditions. One common method includes the condensation reaction between 4-piperidone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in drug discovery and development, particularly in the design of new therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(3-nitrobenzylidene)piperidine-1-carboxylate is unique due to the presence of the nitrobenzylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-[(3-nitrophenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(20)18-9-7-13(8-10-18)11-14-5-4-6-15(12-14)19(21)22/h4-6,11-12H,7-10H2,1-3H3

InChI Key

LVOGJJJPODNUMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC(=CC=C2)[N+](=O)[O-])CC1

Origin of Product

United States

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